

Theoretical Calculations of Acetyl Radical Geometry: An In-depth Technical Guide

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Compound of Interest

Compound Name: Acetyl radical

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This technical guide provides a comprehensive overview of the theoretical calculations used to determine the geometry of the **acetyl radical** ($\text{CH}_3\text{CO}\cdot$), a key intermediate in various chemical and biological processes. Understanding the precise geometric parameters of this radical is crucial for modeling its reactivity and designing molecules that interact with it. This document summarizes findings from high-level computational studies, details the methodologies employed, and presents a generalized workflow for such theoretical investigations.

Core Data Presentation: Acetyl Radical Geometry

The geometric parameters of the **acetyl radical** have been determined using sophisticated computational chemistry methods. The following table summarizes the key bond lengths and bond angles calculated at a high level of theory.

Geometric Parameter	Atom 1	Atom 2	Atom 3	Theoretical Method	Basis Set	Calculated Value
Bond Length	C1	C2	-	RCCSD(T)-F12	AVTZ	1.496 Å
C1	O	-	RCCSD(T)-F12	AVTZ	1.189 Å	
C2	H'	-	RCCSD(T)-F12	AVTZ	1.093 Å	
C2	H''	-	RCCSD(T)-F12	AVTZ	1.088 Å	
Bond Angle	C2	C1	O	RCCSD(T)-F12	AVTZ	124.9°
H'	C2	C1	RCCSD(T)-F12	AVTZ	110.1°	
H''	C2	C1	RCCSD(T)-F12	AVTZ	110.5°	
H''	C2	H'''	RCCSD(T)-F12	AVTZ	108.4°	

Note: H', H'', and H''' denote the three hydrogen atoms of the methyl group. The data presented is based on calculations from Blanca et al. (2021).

While other methods such as Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, as well as Møller-Plesset perturbation theory (MP2), are commonly used for geometry optimizations of radical species, a comprehensive, directly comparable dataset of the **acetyl radical**'s geometry using these methods was not explicitly reported in the reviewed literature. The RCCSD(T)-F12/AVTZ level of theory, however, is considered a gold standard for its high accuracy.

Experimental and Computational Protocols

The determination of the **acetyl radical**'s geometry relies on sophisticated computational methods that solve the electronic Schrödinger equation. The following is a detailed description of the key methodologies cited in the literature.

High-Level Ab Initio Calculations: RCCSD(T)-F12/AVTZ

The highly accurate geometric parameters presented in the table were obtained using the explicitly correlated coupled-cluster method with single, double, and perturbative triple excitations (RCCSD(T)-F12).^[1]

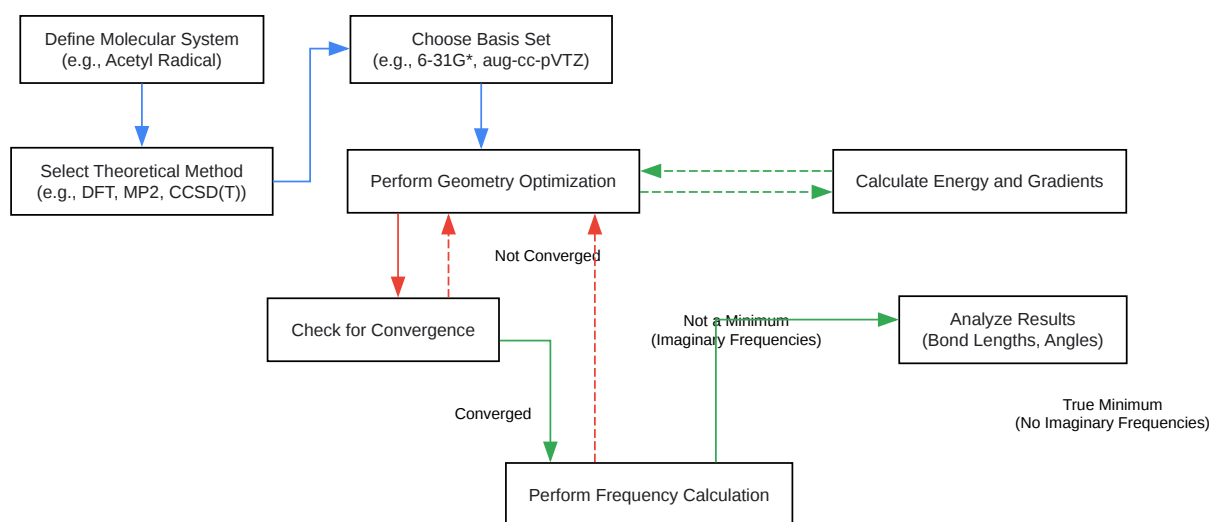
- Objective: To obtain a highly accurate equilibrium geometry of the **acetyl radical** in its ground electronic state.
- Methodology:
 - Initial Structure: An initial guess for the geometry of the **acetyl radical** is generated.
 - Wave Function: The electronic wave function is approximated using the coupled-cluster method. This method accounts for electron correlation, which is crucial for accurately describing chemical bonds.
 - Single and Double Excitations (CCSD): All single and double electronic excitations from the Hartree-Fock reference determinant are included.
 - Perturbative Triples (T): The effect of triple excitations is included perturbatively, which significantly improves the accuracy of the calculated energy and geometry.
 - Explicitly Correlated (F12): The F12 method introduces terms that explicitly depend on the interelectronic distance into the wave function. This dramatically improves the convergence of the calculation with respect to the size of the basis set.
 - Basis Set (AVTZ): The aug-cc-pVTZ (AVTZ) basis set is used. This is a large and flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing the lone pair on the oxygen and the radical character.

- Geometry Optimization: The geometry of the molecule is systematically varied to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is typically done using gradient-based optimization algorithms.
- Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed to confirm that it is a true minimum (i.e., has no imaginary frequencies).

Mandatory Visualizations

Logical Workflow for Theoretical Geometry Calculation

The following diagram illustrates the general workflow for the theoretical determination of a molecule's geometry, such as that of the **acetyl radical**.



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General workflow for theoretical geometry optimization.

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References

- 1. aanda.org [aanda.org]
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